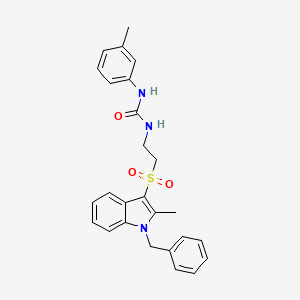

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S/c1-19-9-8-12-22(17-19)28-26(30)27-15-16-33(31,32)25-20(2)29(18-21-10-4-3-5-11-21)24-14-7-6-13-23(24)25/h3-14,17H,15-16,18H2,1-2H3,(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSUTZQPUZLGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea typically involves multiple steps:

Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Sulfonylation: The indole derivative is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group onto the indole ring.

Urea Formation: The final step involves the reaction of the sulfonylated indole derivative with an isocyanate, such as m-tolyl isocyanate, to form the urea moiety. This reaction is typically carried out under mild conditions, such as room temperature, in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of interest.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diabetes and other metabolic disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes involved in metabolic pathways, such as protein kinases and phosphatases. It can also interact with receptors on the cell surface, modulating signal transduction pathways.

Pathways Involved: The compound affects pathways related to glucose metabolism, insulin signaling, and cellular proliferation. By modulating these pathways, it can exert hypoglycemic effects and influence cell growth and differentiation.

Comparison with Similar Compounds

Sulfonyl vs. Acyl Linkages

The target compound’s sulfonyl ethyl bridge distinguishes it from acylated indole derivatives (e.g., 6c and 8e), which feature ester or amide linkages. Sulfonyl groups are critical for high-affinity binding to sulfonylurea receptors (SUR1) in pancreatic β-cells, as seen in glimepiride . Acylated analogs (e.g., 6c) may exhibit reduced receptor engagement due to altered electronic and steric profiles .

Aryl Substituent Effects

- Benzyl-Indole : The benzyl group on the indole nitrogen could stabilize the molecule against metabolic degradation compared to tosyl-protected analogs (e.g., 6c, 8e) .

Pharmacokinetic and Pharmacodynamic Considerations

- Receptor Selectivity : Unlike A-425619 (a TRPV1 antagonist with a trifluoromethyl benzyl group), the target compound’s sulfonylurea scaffold suggests preferential activity toward SUR1 over ion channels .

Biological Activity

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea, also known as BM-950828, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

- Molecular Formula : C26H27N3O3S

- Molecular Weight : 461.58 g/mol

- IUPAC Name : 1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-methylphenyl)urea

- InChI Key : IGSUTZQPUZLGSU-UHFFFAOYSA-N

The compound exhibits significant anti-cancer properties through various mechanisms:

- Cell Cycle Arrest : BM-950828 has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It triggers programmed cell death (apoptosis) in multiple cancer cell lines, contributing to its anti-tumor effects.

- Enzyme Inhibition : The sulfonylurea moiety in its structure suggests potential as an enzyme inhibitor, which is common among many pharmacologically active compounds.

Anticancer Effects

BM-950828 has demonstrated potent activity against several cancer types:

- Prostate Cancer : Exhibits inhibitory effects on prostate cancer cell lines.

- Breast Cancer : Shown to reduce viability in breast cancer cells.

- Lung Cancer : Effectively inhibits growth in lung cancer models.

Data Table of Biological Activity

| Activity Type | Target Cells/Organisms | Observed Effects | Reference |

|---|---|---|---|

| Anticancer | Prostate Cancer | Cell cycle arrest and apoptosis | |

| Anticancer | Breast Cancer | Reduced cell viability | |

| Anticancer | Lung Cancer | Inhibition of cell growth | |

| Antimicrobial | E. coli | Potential inhibition (needs study) | |

| Antimicrobial | Staphylococcus aureus | Potential inhibition (needs study) |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of BM-950828's biological activities. For example:

- A study indicated that compounds similar to BM-950828 exhibit significant anti-cancer properties by disrupting cellular processes essential for tumor growth.

- Other research has highlighted the importance of the indole moiety within the compound, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects.

Toxicity and Safety

Preliminary assessments suggest that BM-950828 displays low toxicity at therapeutic concentrations; however, comprehensive toxicity studies are required to establish its safety profile fully.

Current Research and Future Directions

Research is ongoing to explore:

- Mechanistic Studies : Further elucidation of the molecular pathways affected by BM-950828.

- Combination Therapies : Investigating synergistic effects with existing cancer treatments.

- Broader Pharmacological Profiles : Expanding studies to assess other potential therapeutic applications beyond oncology.

Q & A

Basic: What are the key steps for synthesizing 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea?

Methodological Answer:

The synthesis involves sequential functionalization of the indole core. A typical approach includes:

Sulfonylation : Introduce the sulfonyl group at the indole C3 position using a sulfonating agent (e.g., tosyl chloride) in the presence of a base like K₂CO₃ .

Alkylation : React the sulfonated indole with a chloroethylamine derivative to form the ethylsulfonyl intermediate.

Urea Coupling : Attach the m-tolyl urea moiety via a carbodiimide-mediated coupling reaction (e.g., using triphosgene and trimethylamine in THF) .

Purification : Monitor reaction progress with TLC (e.g., Hex/AcOEt 3:7) and purify via silica gel column chromatography or recrystallization (e.g., methanol) .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign protons and carbons using chemical shifts (e.g., indole C3 sulfonyl group at ~44 ppm, urea carbonyl at ~160 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS (derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide enhances volatility) .

- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .

Advanced: How can reaction conditions be optimized to improve sulfonylation regioselectivity?

Methodological Answer:

Regioselectivity at the indole C3 position is influenced by:

- Base Selection : Use bulky bases (e.g., DBU) to sterically hinder competing reactions at N1 or C2 .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for sulfonylation .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonyl chloride addition .

Validate optimization with 2D NMR (e.g., NOESY) to confirm substitution patterns.

Advanced: How to resolve contradictions between NMR and X-ray data?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., rotameric urea groups in solution vs. solid state):

Variable-Temperature NMR : Perform experiments at low temperatures to "freeze" conformers and match crystallographic data .

DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

Multi-Refinement in SHELXL : Use TWIN/BASF commands to model disorder or twinning in X-ray data .

Advanced: What strategies mitigate impurities during recrystallization?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., MeOH/H₂O or EtOAc/hexane) to balance solubility and selectivity .

- Gradient Crystallization : Slowly increase solvent polarity to isolate high-purity crystals.

- HPLC Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities pre- and post-crystallization .

Advanced: Could this compound exhibit biological activity analogous to glimepiride?

Methodological Answer:

The structural similarity to glimepiride (a sulfonylurea antidiabetic drug) suggests potential interaction with pancreatic β-cell Kₐₜₚ channels . To validate:

In Vitro Assays : Measure insulin secretion in MIN6 cells using glucose-stimulated protocols .

Molecular Docking : Simulate binding affinity to SUR1 receptors (PDB ID: 6BAA) with AutoDock Vina .

Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS quantification .

Advanced: How to address low yields in urea coupling reactions?

Methodological Answer:

- Catalyst Screening : Test coupling agents like HATU or EDCI instead of carbodiimides .

- Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 30 min) to accelerate reaction kinetics .

- Protection/Deprotection : Temporarily protect the indole nitrogen with a benzyl group to prevent side reactions .

Advanced: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential sulfonamide toxicity .

- Waste Management : Neutralize reaction byproducts (e.g., HCl gas) with 10% NaOH before disposal .

- Emergency Procedures : In case of exposure, rinse with copious water and consult SDS for antidotes (e.g., activated charcoal for ingestion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.